molecular formula C20H17N3O6S B2924435 N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzenesulfonamide CAS No. 941986-49-8

N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzenesulfonamide

Cat. No.: B2924435
CAS No.: 941986-49-8
M. Wt: 427.43
InChI Key: HKNJVWZVVMDXND-UHFFFAOYSA-N
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Description

N-(1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzenesulfonamide is an intricate compound that consists of several functional groups including furan, tetrahydroquinoline, and nitrobenzenesulfonamide

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Formation of the Tetrahydroquinoline Core: Typically, the synthesis begins with the construction of the tetrahydroquinoline core through a Povarov reaction, which involves an aldehyde, an aniline, and an alkene.

  • Attachment of the Furan-2-carbonyl Group: This step usually involves an acylation reaction where furan-2-carbonyl chloride is reacted with the tetrahydroquinoline under basic conditions to form the desired product.

  • Incorporation of the Nitrobenzenesulfonamide Group: This is often achieved by reacting the intermediate with 3-nitrobenzenesulfonyl chloride in the presence of a base to yield the final compound.

Industrial Production Methods

Industrial production generally follows similar synthetic routes but is optimized for scale. Techniques such as continuous flow chemistry and the use of catalysts to increase yield and reduce reaction times are typically employed.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, particularly at the tetrahydroquinoline and furan rings, often leading to the formation of quinoline and furan derivatives.

  • Reduction: The nitro group can be reduced to an amino group under catalytic hydrogenation or other reducing conditions.

  • Substitution: Various substitutions can be made, especially on the aromatic rings, through electrophilic and nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate or chromium trioxide.

  • Reduction: Hydrogen gas with a palladium catalyst or sodium dithionite.

  • Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic aromatic substitution.

Major Products Formed

  • Oxidation Products: Quinoline and furan derivatives.

  • Reduction Products: Amino derivatives of the parent compound.

  • Substitution Products: Varying functional groups attached to the aromatic systems.

Scientific Research Applications

Chemistry

This compound is used as a building block in the synthesis of complex organic molecules and serves as a model compound in reaction mechanism studies.

Biology

Its derivatives are studied for their biological activities, including antimicrobial and anticancer properties.

Medicine

Industry

Used in the manufacturing of specialty chemicals and materials science for its structural properties.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-methoxybenzenesulfonamide

  • N-(1-(Furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-4-nitrobenzenesulfonamide

Uniqueness

Compared to similar compounds, N-(1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl)-3-nitrobenzenesulfonamide has a distinct nitrobenzenesulfonamide group which can significantly influence its electronic properties and reactivity, making it particularly suitable for specific types of chemical and biological applications.

Conclusion

This compound is a multifaceted compound with wide-ranging applications in scientific research

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O6S/c24-20(19-7-3-11-29-19)22-10-2-4-14-12-15(8-9-18(14)22)21-30(27,28)17-6-1-5-16(13-17)23(25)26/h1,3,5-9,11-13,21H,2,4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKNJVWZVVMDXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC(=C3)[N+](=O)[O-])N(C1)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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